Benz(e)aceanthrylene

Description

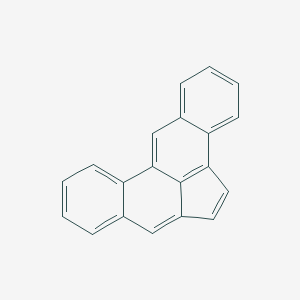

Structure

3D Structure

Properties

IUPAC Name |

pentacyclo[10.7.1.02,7.09,20.013,18]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-4-8-17-13(5-1)11-15-9-10-18-16-7-3-2-6-14(16)12-19(17)20(15)18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMKRLARTMANBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC4=C3C2=CC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173675 | |

| Record name | Benz(e)aceanthrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199-54-2 | |

| Record name | Benz[e]aceanthrylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benz(e)aceanthrylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000199542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz(e)aceanthrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Benz(e)aceanthrylene

Introduction

Benz(e)aceanthrylene (CAS No. 199-54-2) is a polycyclic aromatic hydrocarbon (PAH) composed of a five-membered ring fused to a tetracyclic aromatic system. As a member of the PAH class of compounds, it is formed from the incomplete combustion of organic materials and is an environmental contaminant of significant interest to researchers in toxicology, environmental science, and drug development.[1] Its unique molecular architecture, containing a non-alternant hydrocarbon framework, imparts distinct chemical and physical properties that influence its environmental fate, metabolic activation, and biological activity. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a technical resource for scientists and professionals working with this and related compounds.

Chemical Identity and Molecular Structure

Correctly identifying this compound is crucial due to the existence of several isomers with similar properties, such as Benz[j]aceanthrylene and Benz[l]aceanthrylene, which can complicate analytical separation and toxicological assessment.[2]

Systematic Nomenclature and Identifiers:

-

Common Name: this compound

-

IUPAC Name: pentacyclo[10.7.1.0²,⁷.0⁹,²⁰.0¹³,¹⁸]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene[3]

-

Synonyms: Benz[5][6]aceanthrylene, Cyclopenta[gh]tetraphene[3][7]

Molecular Formula: C₂₀H₁₂[3]

Molecular Structure: The structure consists of four benzene rings fused around a central five-membered ring, creating a compact and planar aromatic system.

Caption: Molecular structure of this compound (C₂₀H₁₂).

Physical Properties

The physical properties of this compound are characteristic of a high molecular weight PAH, dictating its behavior in various matrices.

| Property | Value | Source(s) |

| Molecular Weight | 252.31 g/mol | [8][9] |

| Appearance | Off-white to tan powder | [10] |

| Melting Point | 138 °C (recrystallized from methanol) | [4] |

| 166 °C | [10] | |

| Boiling Point | 481 °C | [10] |

| Density | 1.286 g/cm³ | [10] |

Note on Melting Point: The discrepancy in reported melting points may arise from differences in the purity of the analyzed samples or the analytical methods employed for the determination. Researchers should consider the solvent system used for purification as a potential factor influencing this property.

Solubility and Partitioning Behavior

The solubility and partitioning characteristics of this compound are fundamental to understanding its environmental distribution and bioaccumulation potential.

-

Aqueous Solubility: As a large, nonpolar aromatic molecule, this compound is practically insoluble in water. A calculated Log₁₀ of its water solubility in mol/L is -7.74, underscoring its hydrophobic nature.[8]

-

Organic Solvent Solubility: It exhibits solubility in various nonpolar organic solvents, a property leveraged in its extraction and analysis from environmental samples.[11] Toluene and isooctane mixtures are commonly used for preparing standard solutions.[2]

-

Octanol-Water Partition Coefficient (Log Poct/wat): The calculated Log P value is 5.630.[8] This high value indicates a strong tendency to partition from aqueous phases into lipids and organic matter. This property is a key driver for its bioaccumulation in organisms and its persistence in soil and sediment.

The causality behind this behavior lies in the molecule's inability to form hydrogen bonds with water, while its large, delocalized π-electron system allows for favorable van der Waals interactions with nonpolar solvents.

Spectroscopic and Analytical Characterization

While a comprehensive, publicly available spectral database for this compound (CAS 199-54-2) is limited, its characterization relies heavily on modern analytical techniques.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry is a primary tool for identification. The molecular ion [M]⁺ is expected at m/z 252, corresponding to its molecular weight.[12]

-

Gas Chromatography (GC): Due to its volatility, GC is a preferred method for separation. It is often coupled with mass spectrometry (GC-MS) for definitive identification and quantification in complex mixtures like tobacco smoke or air particulate matter.[2] It's important to note that this compound often co-elutes with its isomer Benz[j]aceanthrylene, necessitating high-resolution capillary columns or tandem mass spectrometry (MS/MS) for accurate quantification.[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence or UV detection is also a widely used analytical method for PAHs, including this compound.[13]

Experimental Protocol: General Workflow for GC-MS Analysis

The following represents a generalized workflow for the analysis of this compound in an environmental matrix, based on established methodologies.[2]

-

Sample Preparation:

-

Extract the sample (e.g., 1g of tobacco filler) with a suitable organic solvent like methanol.

-

Perform solid-phase extraction (SPE) for cleanup and concentration of the PAH fraction.

-

Elute the PAHs and reconstitute the final extract in a solvent compatible with GC injection (e.g., toluene:isooctane).

-

-

GC-MS/MS Analysis:

-

Inject the prepared sample into a GC system equipped with a capillary column suitable for PAH separation.

-

Employ a temperature gradient to separate the analytes based on their boiling points and column interactions.

-

Detect the eluting compounds using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

-

Quantification:

-

Prepare a calibration curve using certified reference standards of this compound.

-

Use an isotopically labeled internal standard to correct for matrix effects and variations in extraction efficiency.

-

Calculate the concentration in the original sample based on the calibration curve.

-

Caption: Generalized workflow for the analysis of this compound.

Chemical Properties and Reactivity

This compound's reactivity is governed by its extended aromatic system and the presence of the five-membered ring.

-

Aromaticity and Stability: The delocalized π-electron system confers significant thermodynamic stability. Like other PAHs, it undergoes electrophilic substitution reactions rather than addition reactions that would disrupt the aromatic system.

-

Metabolic Activation: From a toxicological standpoint, its most critical chemical property is its susceptibility to metabolic activation into reactive intermediates. This biotransformation is a self-validating system for its toxicity; without it, the parent compound is relatively inert. The primary pathway involves epoxidation of the cyclopenta ring, a process mediated by cytochrome P450 enzymes. This can lead to the formation of dihydrodiols and highly reactive diol epoxides that can covalently bind to cellular macromolecules like DNA, initiating mutagenesis and carcinogenesis.[4][11]

Toxicology and Biological Activity

This compound is recognized as a mutagenic and potentially carcinogenic compound.

-

Mutagenicity: It has been shown to be mutagenic in bacterial assays (e.g., the Ames test) and to induce chromosomal aberrations and sister chromatid exchange in mammalian cells. The genotoxicity is dependent on metabolic activation to reactive species that form DNA adducts.

-

Carcinogenicity: While its isomer Benz[j]aceanthrylene is classified by IARC as "Possibly carcinogenic to humans" (Group 2B), specific classifications for this compound are less prominent. However, as a genotoxic PAH, it is considered a significant health hazard. Studies have investigated its ability to mutate oncogenes, implicating it in the process of tumor initiation.[4] The formation of DNA adducts is a key mechanistic claim supported by extensive research into PAH toxicology.

Conclusion

This compound is a polycyclic aromatic hydrocarbon with distinct physicochemical properties that drive its environmental behavior and toxicological profile. Its high molecular weight, poor water solubility, and high lipophilicity contribute to its persistence and bioaccumulation. While analytically challenging due to isomeric complexity, established chromatographic and mass spectrometric methods allow for its reliable detection. The primary concern for human health and drug development professionals is its metabolic activation to genotoxic species, a property that positions it as a significant environmental carcinogen. This guide serves as a foundational resource for understanding the core scientific attributes of this complex molecule.

References

-

Wikipedia. (n.d.). Benz(e)acephenanthrylene. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benz[e]aceanthrylene (CAS 199-54-2). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Benz[e]aceanthrylene-13C2,d2. Retrieved from [Link]

-

CORESTA. (2019). CORESTA Recommended Method No. 91. Retrieved from [Link]

-

PubChem. (n.d.). Benz(j)aceanthrylene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2015). Detection of benz[j]aceanthrylene in urban air and evaluation of its genotoxic potential. National Center for Biotechnology Information. Retrieved from [Link]

-

CORESTA. (2019). Determination of 15 PAHs in Tobacco and Tobacco Products by GC-MS/MS. Retrieved from [Link]

-

Kligerman, A. D., et al. (1986). Genotoxicity studies of benz[l]aceanthrylene. Cancer Letters, 31(2), 123-31. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Benz[e]acephenanthrylene. Retrieved from [Link]

-

ACS Publications. (2015). Detection of Benz[j]aceanthrylene in Urban Air and Evaluation of Its Genotoxic Potential. Environmental Science & Technology. Retrieved from [Link]

-

ScienceDirect. (2014). Modified ion source triple quadrupole mass spectrometer gas chromatograph for polycyclic aromatic hydrocarbon analyses. Journal of Chromatography A. Retrieved from [Link]

-

NIST. (n.d.). Polycyclic aromatic hydrocarbon structure index. NIST Technical Series Publications. Retrieved from [Link]

-

PubChem. (n.d.). Benz(j)aceanthrylene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (1995). Activation and metabolism of benz[j]aceanthrylene-9,10-dihydrodiol.... National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (1983). Benz[j]aceanthrylene: a novel polycyclic aromatic hydrocarbon with bacterial mutagenic activity. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (1981). Identification of acephenanthrylene in combustion effluents. Analytical Chemistry. Retrieved from [Link]

-

PubMed. (1999). Characterization of metabolites of benz(j)aceanthrylene in faeces, urine and bile from rat. National Center for Biotechnology Information. Retrieved from [Link]

-

Veeprho. (n.d.). Benz[e]aceanthrylene | CAS 199-54-2. Retrieved from [Link]

-

ATSDR. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

ATSDR. (n.d.). Analytical Methods for PAHs. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

Acree, Jr., W. E. (Ed.). (n.d.). IUPAC-NIST Solubility Data Series. Polycyclic Aromatic Hydrocarbons: Binary Non-Aqueous Systems. Part 1: Solutes A-E. Retrieved from [Link]

-

Open Access Journals. (2024). A short note on benzene and its properties. Retrieved from [Link]

-

ATSDR. (n.d.). Toxicological Profile for Benzene, Draft for Public Comment. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

Sources

- 1. Benz[e]aceanthrylene (CAS 199-54-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. coresta.org [coresta.org]

- 3. Dibenz(a,e)aceanthrylene [webbook.nist.gov]

- 4. This compound | 199-54-2 [chemicalbook.com]

- 5. Benzo[b]fluoranthene [webbook.nist.gov]

- 6. Benzo[b]fluoranthene [webbook.nist.gov]

- 7. Dibenz(a,e)aceanthrylene [webbook.nist.gov]

- 8. This compound | C20H12 | CID 114910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benz[j]aceanthrylene, 3-methyl- [webbook.nist.gov]

- 10. Benz[e]acephenanthrylene | LGC Standards [lgcstandards.com]

- 11. fses.oregonstate.edu [fses.oregonstate.edu]

- 12. isotope.com [isotope.com]

- 13. Benz(j)aceanthrylene | C20H12 | CID 104987 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structure and IUPAC name of Benz(e)aceanthrylene.

An In-depth Technical Guide to the Structure and Nomenclature of Benz(e)aceanthrylene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Polycyclic aromatic hydrocarbons (PAHs) represent a vast class of compounds with significant implications in materials science, environmental toxicology, and medicinal chemistry. Among these, cyclopenta-fused PAHs are of particular interest due to their unique electronic properties and biological activities. This guide provides a detailed examination of this compound, a pentacyclic aromatic hydrocarbon. The core focus is a meticulous breakdown of its molecular architecture and the systematic derivation of its International Union of Pure and Applied Chemistry (IUPAC) name. We will explore the principles of fusion nomenclature, elucidate the structure of the parent heterocycle, and present key physicochemical data to offer a comprehensive resource for professionals in the chemical and biomedical sciences.

Introduction to this compound

This compound (CAS No: 199-54-2) is a non-alternant polycyclic aromatic hydrocarbon with the molecular formula C₂₀H₁₂.[1] It belongs to a specific subgroup of PAHs known as cyclopenta-fused PAHs (CP-PAHs), which are characterized by the presence of a five-membered ring fused to a larger aromatic system. The presence of this non-hexagonal ring introduces distinct electronic and steric properties compared to their all-benzenoid counterparts, often leading to increased chemical reactivity and significant biological activity, including mutagenic and carcinogenic potential.[2][3] Understanding the precise structure and nomenclature is paramount for unambiguous communication in research, regulatory documentation, and drug development.

Molecular Structure and Elucidation

The structure of this compound consists of five fused rings: four benzene rings and one cyclopentane ring, arranged in a compact, planar architecture. Its chemical formula is C₂₀H₁₂ and it has a molar mass of approximately 252.31 g/mol .[1][4]

The definitive structure is presented below, with the standard IUPAC numbering scheme applied. This numbering is crucial for identifying substitution positions and for understanding the relationship between its structure and its chemical or biological properties.

Figure 1: 2D Chemical Structure of this compound (A 2D chemical structure diagram of this compound (C₂₀H₁₂), with atoms numbered according to IUPAC conventions, would be inserted here. The structure shows a central aceanthrylene core with a benzene ring fused to the 'e' face.)

The molecule's topology can be described by its SMILES notation: C1=CC=C2C(=C1)C=C3C=CC4=C3C2=CC5=CC=CC=C45.[1] This representation computationally encodes the connectivity of the atoms and bonds within the molecule.

IUPAC Nomenclature: A Systematic Derivation

The name "this compound" is derived using the principles of fusion nomenclature, a systematic method for naming polycyclic systems where one ring system is considered the parent and others are attached as prefixes.

Identifying the Parent Hydrocarbon: Aceanthrylene

The root of the name, "aceanthrylene," points to the parent tetracyclic hydrocarbon. Aceanthrylene (C₁₆H₁₀) is itself a fused system, composed of an anthracene core fused with a cyclopentane ring.[5][6] To correctly name the derivative, one must first understand the structure and standardized numbering of the parent.

The IUPAC rules for numbering fused-ring systems prioritize orientation to place the maximum number of rings in a horizontal row and the greatest number of remaining rings in the upper right quadrant. Numbering begins on the carbon atom not involved in fusion in the most counter-clockwise position of the uppermost right-hand ring and proceeds clockwise.[7]

The Principle of Fusion Nomenclature

Fusion nomenclature requires identifying the faces of the parent hydrocarbon. The peripheral sides (or faces) of the parent are lettered consecutively, starting with 'a' for the side between atoms 1 and 2, 'b' for the side between 2 and 3, and so on.

The prefix "Benzo-" indicates the fusion of a benzene ring. The letter in the brackets, [e], specifies the face of the parent hydrocarbon (Aceanthrylene) where this fusion occurs.

The diagram below, generated using Graphviz, illustrates this logical relationship, showing the Aceanthrylene parent with its faces lettered and the resulting structure after the benzo-fusion event.

Caption: Logical workflow for the IUPAC fusion nomenclature of Benz[e]aceanthrylene.

By locating the 'e' face on the correctly numbered Aceanthrylene parent and fusing a benzene ring across it, the final structure of Benz[e]aceanthrylene is obtained. This systematic approach ensures that the name corresponds to only one unique chemical structure, a critical requirement in scientific and regulatory contexts. While a more complex, fully systematic name like pentacyclo[10.7.1.0²,⁷.0⁹,²⁰.0¹³,¹⁸]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene exists, the fusion name is overwhelmingly preferred for its clarity and conciseness.[1]

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is provided below. These data are essential for experimental design, including solvent selection for analytical studies and toxicological assays.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₂ | [1] |

| Molar Mass | 252.31 g/mol | [4] |

| CAS Registry Number | 199-54-2 | [1][2] |

| Appearance | Off-white to tan powder (typical for related PAHs) | [8] |

| Melting Point | 138 °C | [9] |

| logP (Octanol/Water) | 5.630 (Crippen Calculated) | [4] |

| Water Solubility (log) | -7.74 (Calculated) | [4] |

| InChIKey | YPMKRLARTMANBR-UHFFFAOYSA-N | [1][4] |

Scientific Context and Significance

This compound does not exist in isolation; it is part of a larger family of isomers and related PAHs that are subjects of intense research. For instance, its isomers Benz[j]aceanthrylene (CAS: 202-33-5) and Benz[l]aceanthrylene (CAS: 211-91-6) exhibit different toxicological profiles.[10][11][12] Benz[j]aceanthrylene, in particular, has been identified in urban air particulate matter and is noted for its strong mutagenic and carcinogenic effects, in some cases showing higher genotoxic potency than the benchmark PAH, Benzo[a]pyrene.[3]

The study of these molecules is driven by several factors:

-

Environmental Toxicology : As products of incomplete combustion, PAHs are widespread environmental pollutants.[13] Understanding their structure is the first step in assessing their environmental fate, persistence, and risk to human health.[14]

-

Mechanism of Carcinogenesis : Many PAHs are procarcinogens that require metabolic activation to exert their toxic effects.[2] The specific arrangement of fused rings, particularly the presence of "bay regions" or, in this case, a cyclopenta-ring, significantly influences their metabolic pathways and ultimate carcinogenicity.[15]

-

Materials Science : The rigid, planar structures and delocalized π-electron systems of PAHs give them unique photophysical properties, such as strong fluorescence, making them of interest for applications in organic electronics and photonics.[13]

Conclusion

This compound is a structurally precise polycyclic aromatic hydrocarbon whose identity is unequivocally defined by its IUPAC name. This name is not arbitrary but is derived from a logical, rule-based system of fusion nomenclature built upon the parent structure of aceanthrylene. For researchers in drug development, toxicology, and materials science, a firm grasp of this nomenclature is essential for navigating the complex landscape of PAH chemistry. The detailed structural and physicochemical data provided herein serve as a foundational reference for future experimental and computational investigations into this significant class of molecules.

References

[1] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 114910, this compound. Available from: [Link].

[8] Wikipedia contributors (2023). Benz[e]acephenanthrylene. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

[7] National Institute of Standards and Technology (n.d.). Polycyclic aromatic hydrocarbon structure index. U.S. Department of Commerce. Available from: [Link].

[4] Cheméo (n.d.). Chemical Properties of Benz[e]aceanthrylene (CAS 199-54-2). Available from: [Link].

[15] Sangaiah, R., et al. (1995). Synthesis and Biological Activity of Bay-Region Metabolites of a Cyclopenta-Fused Polycyclic Aromatic Hydrocarbon: Benz[j]aceanthrylene. PubMed. Available from: [Link].

[5] ACD/Labs (n.d.). Table 20 Unsaturated polycyclic hydrocarbons. IUPAC Nomenclature of Organic Chemistry. Available from: [Link].

[10] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 104987, Benz(j)aceanthrylene. Available from: [Link].

[11] Kligerman, A. D., et al. (1986). Genotoxicity studies of benz[l]aceanthrylene. PubMed. Available from: [Link].

[6] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 107781, Aceanthrylene. Available from: [Link].

[3] Albinet, A., et al. (2015). Detection of Benz[j]aceanthrylene in Urban Air and Evaluation of Its Genotoxic Potential. Environmental Science & Technology. Available from: [Link].

[16] Wikipedia contributors (2023). Acephenanthrylene. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

[17] ChemSynthesis (n.d.). aceanthrylene (202-03-9). Available from: [Link].

[18] CAS Common Chemistry (n.d.). Benz[e]acephenanthrylene. American Chemical Society. Available from: [Link].

[12] National Institute of Standards and Technology (n.d.). Benz[l]aceanthrylene. NIST Chemistry WebBook. Available from: [Link].

[19] Sangaiah, R., et al. (1995). Synthesis and biological activity of bay-region metabolites of a cyclopenta-fused polycyclic aromatic hydrocarbon: benz[j]aceanthrylene. Journal of Medicinal Chemistry. Available from: [Link].

[20] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10176, 1,2-Dihydrobenz(j)aceanthrylene. Available from: [Link].

[21] Kaiser, R. I., et al. (2023). Gas- phase synthesis of anthracene and phenanthrene via radical- radical reactions. Science Advances. Available from: [Link].

[22] ResearchGate (n.d.). ChemInform Abstract: Synthesis of Benz(1,2-a)aceanthrylene (II) from Triptycene (I) via Flash Vacuum Thermolysis. Available from: [Link].

[23] Ajetunmobi, O. F., et al. (2021). Neurotoxicity of anthracene and benz[a]anthracene involves oxidative stress-induced neuronal damage, cholinergic dysfunction and disruption of monoaminergic and purinergic enzymes. PMC. Available from: [Link].

[24] Chemsrc (n.d.). benzo[j]aceanthrylene (CAS#:202-33-5). Available from: [Link].

[14] Agency for Toxic Substances and Disease Registry (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). National Center for Biotechnology Information. Available from: [Link].

Sources

- 1. This compound | C20H12 | CID 114910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 199-54-2 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benz[e]aceanthrylene (CAS 199-54-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Aceanthrylene | C16H10 | CID 107781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. govinfo.gov [govinfo.gov]

- 8. Benz(e)acephenanthrylene - Wikipedia [en.wikipedia.org]

- 9. This compound | 199-54-2 [amp.chemicalbook.com]

- 10. Benz(j)aceanthrylene | C20H12 | CID 104987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Genotoxicity studies of benz[l]aceanthrylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benz[l]aceanthrylene [webbook.nist.gov]

- 13. CAS 202-33-5: Benz[j]aceanthrylene | CymitQuimica [cymitquimica.com]

- 14. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Synthesis and biological activity of bay-region metabolites of a cyclopenta-fused polycyclic aromatic hydrocarbon: benz[j]aceanthrylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acephenanthrylene - Wikipedia [en.wikipedia.org]

- 17. chemsynthesis.com [chemsynthesis.com]

- 18. CAS Common Chemistry [commonchemistry.cas.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. 1,2-Dihydrobenz(j)aceanthrylene | C20H14 | CID 10176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. uhmreactiondynamics.org [uhmreactiondynamics.org]

- 22. researchgate.net [researchgate.net]

- 23. Neurotoxicity of anthracene and benz[a]anthracene involves oxidative stress-induced neuronal damage, cholinergic dysfunction and disruption of monoaminergic and purinergic enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benzo[j]aceanthrylene | CAS#:202-33-5 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Synthesis of Benz(e)aceanthrylene and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benz(e)aceanthrylene, a cyclopenta-fused polycyclic aromatic hydrocarbon (CP-PAH), and its derivatives represent a class of compounds with significant interest in materials science and medicinal chemistry. Their unique electronic properties and biological activities, including mutagenic and carcinogenic effects, necessitate a thorough understanding of their synthesis. This technical guide provides a comprehensive overview of the synthetic pathways to the this compound core and its functionalized analogues. We will delve into the strategic considerations behind various synthetic routes, offering field-proven insights into the causality of experimental choices. This guide will cover key methodologies, including intramolecular cyclization, palladium-catalyzed reactions, and photochemical syntheses, providing detailed protocols for selected transformations.

Introduction: The Significance of the this compound Scaffold

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. The inclusion of a five-membered ring, as seen in cyclopenta-fused PAHs (CP-PAHs) like this compound, introduces unique structural and electronic features. This structural motif can induce ring strain and alter the planarity of the molecule, significantly impacting its chemical reactivity, photophysical properties, and biological interactions.

This compound and its isomers, such as the well-studied Benz[j]aceanthrylene, are known environmental contaminants produced during incomplete combustion processes.[1][2] Their biological activity, including potent mutagenicity and carcinogenicity, has been a subject of extensive research.[2][3][4][5] Understanding the synthesis of these molecules is not only crucial for toxicological studies but also opens avenues for harnessing their unique properties in the design of novel materials and as scaffolds in drug development. The ability to strategically introduce functional groups onto the this compound core allows for the modulation of its biological activity and the development of targeted therapeutic agents or molecular probes.

This guide will provide researchers with a foundational understanding of the synthetic strategies available for accessing this important class of molecules, enabling further exploration of their potential applications.

Synthetic Strategies for the this compound Core

The construction of the pentacyclic this compound framework presents a significant synthetic challenge, requiring careful planning and execution of multi-step sequences. Several key strategies have been employed, primarily focusing on the formation of the crucial five-membered ring onto a pre-existing polycyclic aromatic core.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions are powerful tools for the construction of fused ring systems. These reactions rely on the presence of appropriately positioned reactive groups on a precursor molecule that can undergo a ring-closing reaction to form the desired cyclic structure.

One notable approach involves the acid-catalyzed cyclization of a precursor containing a strategically placed alcohol or alkene. For instance, a synthetic route could be envisioned starting from a substituted anthracene or phenanthrene derivative bearing a side chain that can undergo an intramolecular Friedel-Crafts-type reaction to form the five-membered ring. The choice of the starting material and the nature of the side chain are critical for controlling the regioselectivity of the cyclization.

Conceptual Workflow: Intramolecular Friedel-Crafts Cyclization

Sources

- 1. BJOC - Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes [beilstein-journals.org]

- 2. Detection of benz[j]aceanthrylene in urban air and evaluation of its genotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benz[j]aceanthrylene: a novel polycyclic aromatic hydrocarbon with bacterial mutagenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mouse skin tumor-initiating activity of benz[e]aceanthrylene and benz[l]aceanthrylene in SENCAR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Environmental sources and formation of Benz(e)aceanthrylene.

An In-Depth Technical Guide to the Environmental Sources and Formation of Benz(e)aceanthrylene

Authored by a Senior Application Scientist

Foreword: this compound, a member of the cyclopenta-fused polycyclic aromatic hydrocarbon (PAH) family, represents a significant yet often overlooked environmental contaminant. Its potent mutagenic and carcinogenic properties demand a thorough understanding of its origins and lifecycle. This guide synthesizes current knowledge on the environmental distribution, formation mechanisms, and analytical quantification of this compound, providing researchers, toxicologists, and drug development professionals with a foundational resource for their work.

Introduction to this compound: A Profile of a Potent Genotoxin

This compound (C₂₀H₁₂) is a high-molecular-weight polycyclic aromatic hydrocarbon characterized by a five-membered cyclopenta ring fused to a larger aromatic system. It is an isomer of other environmentally relevant cyclopenta-fused PAHs, such as Benz[j]aceanthrylene and Benz[l]aceanthrylene.[1][2] These compounds are rarely produced commercially and enter the environment primarily as byproducts of incomplete combustion.

The significance of these molecules lies in their biological activity. This compound and its isomers are recognized as powerful mutagens and carcinogens.[1][3] Studies have demonstrated their ability to induce tumor formation in animal models, with an activity level comparable to or even exceeding that of the well-studied PAH, Benzo[a]pyrene (B[a]P).[1] This toxicity is not inherent to the parent molecule but is a result of metabolic activation within biological systems, a process that creates reactive intermediates capable of binding to DNA and forming adducts, leading to genetic mutations.[4][5] The related isomer, Benz[j]aceanthrylene, has been classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B), underscoring the toxicological concern for this class of compounds.[6]

Primary Environmental Reservoirs and Sources

This compound is not intentionally produced or used; its presence in the environment is a direct consequence of anthropogenic and natural activities. Its distribution is widespread, with detectable concentrations found in air, water, and soil.[7]

Key Anthropogenic Sources:

-

Fossil Fuel Combustion: The combustion of coal, oil, and natural gas in power plants, industrial boilers, and vehicles is a major source of PAHs, including this compound.

-

Industrial Processes: Several industrial activities are significant contributors. These include coke manufacturing, iron and steel production, asphalt production and application, and petroleum cracking.[8]

-

Residential and Commercial Heating: The burning of wood, coal, and biomass for heating and cooking releases complex mixtures of PAHs into the atmosphere. Particulates from wood burning have been identified as containing these compounds.[9]

-

Waste Incineration: Incomplete combustion during the incineration of municipal and industrial waste can generate and release cyclopenta-fused PAHs.

-

Tobacco Smoke: this compound is a known constituent of tobacco smoke, with standardized methods developed for its quantification in tobacco products.[10]

Natural Sources:

-

Vegetation Fires: Large-scale forest and brush fires are significant natural sources of atmospheric PAHs.[8]

-

Volcanic Eruptions: Volcanic emissions can release PAHs that were formed through the high-temperature alteration of organic matter deep within the earth.[8]

-

Geological Deposits: this compound is naturally present in fossil fuels like crude oil, coal, and related materials such as coal tar and creosote, formed over geological timescales.[7][8][11]

Formation Mechanisms: From Radicals to Complex Aromatics

The formation of this compound is dominated by high-temperature pyrosynthesis, a complex process that builds large aromatic systems from small hydrocarbon fragments.

Pyrosynthesis

During the incomplete combustion of organic matter at temperatures typically above 500°C, complex carbonaceous materials are broken down into smaller, highly reactive radical species. These fragments then recombine in a series of steps to form stable aromatic rings, which grow into larger PAH structures. It is postulated that cyclopenta-fused PAHs like this compound are formed through these pyrosynthetic routes.[1] The process involves the addition of small hydrocarbon units (like acetylene) and subsequent cyclization reactions to build the intricate, multi-ring structure.

Caption: Conceptual pathway of pyrosynthesis for this compound.

Diagenesis

The presence of this compound in uncombusted fossil fuels such as coal and crude oil is attributed to diagenesis. This is a much slower, lower-temperature geological process where biological organic matter is transformed under heat and pressure over millions of years into complex hydrocarbon mixtures.

Quantitative Analysis in Environmental Matrices

The detection and quantification of this compound in complex environmental samples require sophisticated analytical techniques to achieve the necessary sensitivity and selectivity. Its concentration in urban air, for instance, is significantly lower than that of benchmark PAHs like Benzo[a]pyrene.[12][13][14][15]

Data Summary: Atmospheric Concentrations

The following table summarizes reported concentrations of the related isomer Benz[j]aceanthrylene in urban air particulate matter, illustrating its prevalence as an atmospheric contaminant.

| Location | Concentration Range (pg/m³) | B[a]P Concentration Ratio (B[j]A:B[a]P) | Reference |

| Stockholm, Sweden | 1.57 - 12.7 | 1:11 to 1:30 | [9][12][13] |

| Limeira, Brazil | 19.6 - 30.2 | 1:11 to 1:30 | [9][12][13] |

Data for Benz[j]aceanthrylene, an isomer often analyzed concurrently.

Standard Analytical Protocol

The robust analysis of this compound follows a multi-step workflow designed to isolate the target analyte from a complex matrix and quantify it accurately. This protocol represents a self-validating system through the use of isotopically labeled internal standards.

Caption: General experimental workflow for this compound analysis.

Step-by-Step Methodology:

-

Sample Collection: For atmospheric analysis, air is drawn through a filter (e.g., quartz fiber) using a high-volume sampler to collect particulate matter. Soil and sediment samples are collected and homogenized.

-

Internal Standard Spiking: Prior to extraction, the sample is spiked with a known amount of an isotopically labeled analog (e.g., ¹³C-Benz(e)aceanthrylene). This standard corrects for analyte loss during sample preparation and analysis, ensuring high accuracy.

-

Extraction: PAHs are extracted from the sample matrix. Solid-Phase Extraction (SPE) is a common and efficient method. The sample is passed through a cartridge containing a sorbent that retains the PAHs, which are then eluted with a small volume of organic solvent.

-

Cleanup and Fractionation: The raw extract contains numerous interfering compounds. It is subjected to a cleanup step, often using multi-dimensional liquid chromatography (LC), to isolate the PAH fraction from other components like aliphatic hydrocarbons and polar compounds.[9]

-

Instrumental Analysis: The purified PAH fraction is analyzed using Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS).[10]

-

Causality: GC provides high-resolution separation of different PAHs based on their boiling points and affinity for the chromatographic column. A critical challenge is that isomers like this compound and Benz(j)aceanthrylene often co-elute, requiring them to be quantified together as a sum.[10] The MS/MS detector provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions unique to the target analyte and its labeled internal standard.

-

-

Quantification: The concentration is calculated using the isotope dilution method, where the response ratio of the native analyte to the labeled internal standard is compared against a calibration curve. This self-validating approach minimizes matrix effects and ensures data trustworthiness.

Toxicological Insight: The Path to Genotoxicity

The carcinogenicity of this compound is linked to its metabolic activation into reactive electrophiles that can covalently bind to DNA. This process is mediated primarily by cytochrome P450 enzymes.

Caption: Simplified metabolic activation pathway leading to genotoxicity.

Studies on the related Benz[j]aceanthrylene show that metabolic activation can occur via two distinct routes: the formation of a bay-region diol-epoxide and the oxidation of the cyclopenta-ring.[4][5][16][17] Both pathways produce ultimate carcinogens that can react with DNA bases like guanosine and adenosine, forming bulky adducts.[4][5] If not repaired by cellular mechanisms, these adducts can lead to replication errors, resulting in permanent mutations and potentially initiating cancer. The high genotoxic potential of these compounds, even at low environmental concentrations, highlights their importance as contributors to the overall cancer risk associated with air pollution.[12][13]

References

-

Environmental risk limits for benz[a]anthracene. (n.d.). RIVM. Retrieved from [Link]

-

Benz(j)aceanthrylene | C20H12 | CID 104987. (n.d.). PubChem. Retrieved from [Link]

-

Nesnow, S., Gold, A., Sangaiah, R., Triplett, L. L., & Slaga, T. J. (1984). Mouse skin tumor-initiating activity of benz[e]aceanthrylene and benz[l]aceanthrylene in SENCAR mice. Cancer Letters, 22(3), 263–268. Retrieved from [Link]

-

Nesnow, S., Ross, J. A., Mohapatra, N., Gold, A., Sangaiah, R., & Gupta, R. C. (1991). Morphological transformation and DNA adduct formation by benz[j]aceanthrylene and its metabolites in C3H10T1/2CL8 cells: evidence for both cyclopenta-ring and bay-region metabolic activation pathways. Cancer Research, 51(22), 6163–6169. Retrieved from [Link]

-

Lim, H., Mattsson, Å., Jarvis, I. W. H., Bergvall, C., Bottai, M., Morales, D. A., Kummrow, F., Umbuzeiro, G. A., Stenius, U., Westerholm, R., & Dreij, K. (2015). Detection of Benz[j]aceanthrylene in Urban Air and Evaluation of Its Genotoxic Potential. Environmental Science & Technology, 49(5), 3101–3109. Retrieved from [Link]

-

Nesnow, S., Ross, J., Mohapatra, N., Gold, A., Sangaiah, R., & Gupta, R. (1991). Morphological Transformation and DNA Adduct Formation by Benz[j]aceanthrylene and Its Metabolites in C3H10T½CL8 Cells: Evidence for Both Cyclopenta-Ring and Bay-Region Metabolic Activation Pathways. ResearchGate. Retrieved from [Link]

-

Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

-

Lim, H. (2015). Detection of Benz[j]aceanthrylene in Urban Air and Evaluation of Its Genotoxic Potential. DiVA-Portal.org. Retrieved from [Link]

-

Kligerman, A. D., Moore, M. M., Erexson, G. L., Brock, K. H., Doerr, C. L., Allen, J. W., & Nesnow, S. (1986). Genotoxicity studies of benz[l]aceanthrylene. Cancer Letters, 31(2), 123–131. Retrieved from [Link]

-

Lim, H., Mattsson, A., Jarvis, I. W., Bergvall, C., Bottai, M., Morales, D. A., Kummrow, F., Umbuzeiro, G. A., Stenius, U., Westerholm, R., & Dreij, K. (2015). Detection of benz[j]aceanthrylene in urban air and evaluation of its genotoxic potential. PubMed. Retrieved from [Link]

-

Coombs, M. M., & Jones, C. L. (1990). Activation and metabolism of benz[j]aceanthrylene-9,10-dihydrodiol, the precursor to bay-region metabolism of the genotoxic cyclopenta-PAH benz[j]aceanthrylene. PubMed. Retrieved from [Link]

-

Sangaiah, R., Gold, A., Ball, L. M., & Nesnow, S. (1990). Synthesis and Biological Activity of Bay-Region Metabolites of a Cyclopenta-Fused Polycyclic Aromatic Hydrocarbon: Benz[j]aceanthrylene. PubMed. Retrieved from [Link]

-

Lim, H., et al. (2015). Detection of Benz[j]aceanthrylene in Urban Air and Evaluation of Its Genotoxic Potential. Sci-Hub. Retrieved from [Link]

-

Lim, H., et al. (2015). Detection of Benz[j]aceanthrylene in Urban Air and Evaluation of Its Genotoxic Potential. ACS Figshare. Retrieved from [Link]

-

Determination of 15 PAHs in Tobacco and Tobacco Products by GC-MS/MS. (2019). CORESTA Recommended Method No. 91. Retrieved from [Link]

-

Coombs, M. M., & Dixon, F. S. (1982). Benz[j]aceanthrylene: a novel polycyclic aromatic hydrocarbon with bacterial mutagenic activity. PubMed. Retrieved from [Link]

-

This compound | C20H12 | CID 114910. (n.d.). PubChem. Retrieved from [Link]

-

Nesnow, S., Gold, A., & Sangaiah, R. (1985). Metabolism of benz[j]aceanthrylene (cholanthrylene) and benz[l]aceanthrylene by induced rat liver S9. PubMed. Retrieved from [Link]

-

Coal tar. (n.d.). Wikipedia. Retrieved from [Link]

-

Benzene Species in Crude Oil; Should We Analyse Them All? (n.d.). [PDF Document]. Retrieved from [Link]

Sources

- 1. Mouse skin tumor-initiating activity of benz[e]aceanthrylene and benz[l]aceanthrylene in SENCAR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C20H12 | CID 114910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Genotoxicity studies of benz[l]aceanthrylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morphological transformation and DNA adduct formation by benz[j]aceanthrylene and its metabolites in C3H10T1/2CL8 cells: evidence for both cyclopenta-ring and bay-region metabolic activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benz(j)aceanthrylene | C20H12 | CID 104987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. rivm.nl [rivm.nl]

- 9. Detection of Benz[j]aceanthrylene in Urban Air and Evaluation of Its Genotoxic Potential [diva-portal.org]

- 10. coresta.org [coresta.org]

- 11. Coal tar - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Detection of benz[j]aceanthrylene in urban air and evaluation of its genotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sci-hub.red [sci-hub.red]

- 15. acs.figshare.com [acs.figshare.com]

- 16. Activation and metabolism of benz[j]aceanthrylene-9,10-dihydrodiol, the precursor to bay-region metabolism of the genotoxic cyclopenta-PAH benz[j]aceanthrylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological activity of bay-region metabolites of a cyclopenta-fused polycyclic aromatic hydrocarbon: benz[j]aceanthrylene - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Situating Benz(e)aceanthrylene in the Landscape of Polycyclic Aromatic Hydrocarbons

An In-Depth Technical Guide to Benz(e)aceanthrylene for Advanced Research Professionals

This compound is a polycyclic aromatic hydrocarbon (PAH), a class of organic compounds that are of significant interest to researchers in environmental science, toxicology, and drug development due to their widespread presence as environmental contaminants and their potent biological activities. Structurally, it is a five-ring PAH, which is a non-planar molecule. This guide provides a comprehensive overview of this compound, from its fundamental chemical identity to advanced analytical protocols and its toxicological implications, tailored for a scientific audience.

A critical aspect for any researcher working with this compound is the existence of its isomers, such as the potent mutagen Benz[j]aceanthrylene. In many analytical scenarios, particularly in gas chromatography, this compound and Benz[j]aceanthrylene co-elute, meaning they are often quantified together as a sum.[1] This analytical challenge underscores the need for high-resolution techniques and a deep understanding of the compound's chemical behavior. This guide will delve into these complexities, offering field-proven insights for accurate characterization and risk assessment.

Core Physicochemical & Structural Data

A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent research. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 199-54-2 | [2][3][4] |

| Molecular Formula | C₂₀H₁₂ | [2][3][5] |

| Molecular Weight | 252.31 g/mol | [2][3][4] |

| IUPAC Name | pentacyclo[10.7.1.0²,⁷.0⁹,²⁰.0¹³,¹⁸]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene | [4] |

| Appearance | Off-white to tan powder | [5] |

| Melting Point | 166 °C (331 °F; 439 K) | [5] |

| Boiling Point | 481 °C (898 °F; 754 K) | [5] |

| Density | 1.286 g/cm³ | [5] |

| Octanol/Water Partition Coefficient (logP) | 5.630 | [3] |

Synthesis and Biological Activation

The synthesis of specific PAHs and their metabolites is crucial for toxicological studies. While detailed synthesis routes for this compound are less common in literature compared to its isomers, the synthesis of the related Benz[j]aceanthrylene provides a valuable framework. For instance, the synthesis of its bay-region metabolites, which are critical for understanding its carcinogenic potential, involves a multi-step process.[6]

A typical pathway begins with a known precursor, such as 1,2-dihydrobenz[j]aceanthrylene-9,10-dione.[6] This precursor is then subjected to a series of reduction, acetylation, dehydrogenation, and deacetylation steps to yield the target dihydrodiol metabolite.[6] This dihydrodiol is the immediate precursor to the ultimate carcinogenic form, the diol epoxide, which is generated via oxidation.[6]

The causality behind this multi-step synthesis lies in the need to introduce hydroxyl groups into the bay region of the molecule, mimicking the metabolic activation pathway that occurs in vivo. This metabolic activation is what converts the relatively inert parent PAH into a reactive species capable of binding to DNA and initiating carcinogenesis.

Analytical Protocol: Quantification in Complex Matrices via GC-MS/MS

The accurate quantification of this compound in environmental and biological samples is challenging due to its low concentrations and the complexity of the sample matrix. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is the gold standard for this application, offering high sensitivity and selectivity.[1][7][8]

The choice of GC-MS/MS is driven by the need to resolve the target analyte from a multitude of interfering compounds present in extracts from matrices like tobacco smoke or urban air particulate matter.[1][9] The use of an internal standard, typically a deuterated or ¹³C-labeled version of the analyte, is a self-validating step critical for ensuring accuracy by correcting for variations in extraction efficiency and instrument response.[7][10]

Step-by-Step Protocol: PAH Extraction and Analysis

This protocol is a synthesized methodology based on established methods for PAH analysis in complex samples.[1][7]

-

Internal Standard Spiking:

-

Accurately weigh 1 gram of the homogenized sample (e.g., cigarette filler, air filter particulate).

-

Spike the sample with a known amount of an isotopic internal standard solution (e.g., Benz[e]aceanthrylene-¹³C₂, D₂). This is crucial for accurate quantification.

-

-

Accelerated Solvent Extraction (ASE):

-

Place the spiked sample into an ASE cell.

-

Extract the sample using a toluene/ethanol solvent mixture. The high temperature and pressure of ASE ensure efficient extraction of PAHs from the solid matrix.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

The crude extract contains many interfering compounds. A two-step SPE process is employed for cleanup.

-

Step 3a: Pass the extract through a silica-based SPE cartridge to remove polar interferences.

-

Step 3b: Further purify the eluate from the first step using a charge-transfer or cyano-based SPE cartridge to separate PAHs from other non-polar compounds.

-

-

Solvent Exchange and Concentration:

-

GC-MS/MS Analysis:

-

Inject 1-2 µL of the final extract into the GC-MS/MS system.

-

Gas Chromatography: Use a capillary column (e.g., DB-5ms) with a programmed temperature ramp to separate the PAHs based on their boiling points and column affinity.

-

Tandem Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound (m/z 252) and monitoring for specific product ions (e.g., m/z 250, 248) after collision-induced dissociation.[8] This two-stage mass filtering provides exceptional selectivity.

-

-

Quantification:

-

Calculate the concentration of this compound by comparing the peak area ratio of the native analyte to its isotopic internal standard against a calibration curve prepared with known standards.

-

Toxicological Profile and Biological Significance

This compound and its isomers are of high toxicological concern due to their mutagenic and carcinogenic properties.[9][11] Research has shown that cyclopenta-fused PAHs like Benz[j]aceanthrylene can be potent mutagens, sometimes exhibiting greater activity than the benchmark PAH, Benzo[a]pyrene (B[a]P).[12]

Upon entering the body, these PAHs are metabolized by cytochrome P450 enzymes into reactive epoxides. The "bay-region" diol epoxides are particularly notorious for their ability to form stable adducts with DNA.[6] This covalent binding to genetic material can lead to mutations during DNA replication, initiating the process of carcinogenesis.

Recent studies have quantified the genotoxic potential of these compounds. For example, Benz[j]aceanthrylene was found to be significantly more potent at inducing a DNA damage response in HepG2 cells than B[a]P.[9][11] It required lower concentrations to affect cell viability and, at equimolar doses, produced significantly more DNA damage.[9][11] The potency of Benz[j]aceanthrylene was estimated to be 12.5 to 33.3 times higher than B[a]P based on the induction of key DNA damage response proteins like pChk1 and γH2AX.[9][11] This highlights that even at low environmental concentrations, these compounds can be major contributors to the overall cancer risk associated with air pollution.[9][11]

Safety, Handling, and Storage

Given its carcinogenic potential, this compound must be handled with extreme care.

-

Engineering Controls: All work should be conducted in a certified chemical fume hood to prevent inhalation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Avoid creating dust or aerosols. Open and handle containers with care.[13]

-

Storage: Store in a cool, dry, well-ventilated area, away from ignition sources. The container should be tightly sealed.[13] Store locked up or in an area accessible only to authorized personnel.

-

Disposal: Dispose of waste material in accordance with all local, regional, and national regulations. This material should be treated as hazardous waste.

Conclusion

This compound represents a significant challenge and an important area of study for researchers. Its complex analytical behavior, often intertwined with that of its potent isomer Benz[j]aceanthrylene, demands sophisticated methodologies like GC-MS/MS for accurate assessment. Furthermore, its demonstrated genotoxicity, which can surpass that of well-regulated PAHs, underscores the need for its inclusion in comprehensive risk assessments of environmental and occupational exposures. This guide provides the foundational knowledge and technical framework necessary for professionals to confidently and safely engage in research involving this compound.

References

-

Benz(e)acephenanthrylene . Wikipedia. [Link]

-

Chemical Properties of Benz[e]aceanthrylene (CAS 199-54-2) . Cheméo. [Link]

-

This compound | C20H12 | CID 114910 . PubChem. [Link]

-

Benz[e]acephenanthrylene . CAS Common Chemistry. [Link]

-

Benz[l]aceanthrylene . NIST WebBook. [Link]

-

CORESTA Recommended Method No. 91: Determination of 15 PAHs in Tobacco and Tobacco Products by GC-MS/MS . CORESTA. [Link]

-

Optimized method for determination of 16 FDA polycyclic aromatic hydrocarbons (PAHs) in mainstream cigarette smoke by gas chromatography–mass spectrometry . SpringerLink. [Link]

-

Synthesis and Biological Activity of Bay-Region Metabolites of a Cyclopenta-Fused Polycyclic Aromatic Hydrocarbon: Benz[j]aceanthrylene . PubMed. [Link]

-

Identification of acephenanthrylene in combustion effluents . Analytical Chemistry. [Link]

-

Modified ion source triple quadrupole mass spectrometer gas chromatograph for polycyclic aromatic hydrocarbon analyses . ScienceDirect. [Link]

-

Detection of Benz[j]aceanthrylene in Urban Air and Evaluation of Its Genotoxic Potential . DiVA. [Link]

-

Detection of benz[j]aceanthrylene in urban air and evaluation of its genotoxic potential . PubMed. [Link]

-

Synthesis and biological activity of bay-region metabolites of a cyclopenta-fused polycyclic aromatic hydrocarbon: benz[j]aceanthrylene . ACS Publications. [Link]

-

Benz[e]aceanthrylene | CAS 199-54-2 . Veeprho. [Link]

-

Benz[j]aceanthrylene: a novel polycyclic aromatic hydrocarbon with bacterial mutagenic activity . PubMed. [Link]

Sources

- 1. coresta.org [coresta.org]

- 2. This compound | 199-54-2 [chemicalbook.com]

- 3. Benz[e]aceanthrylene (CAS 199-54-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound | C20H12 | CID 114910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benz(e)acephenanthrylene - Wikipedia [en.wikipedia.org]

- 6. Synthesis and biological activity of bay-region metabolites of a cyclopenta-fused polycyclic aromatic hydrocarbon: benz[j]aceanthrylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. fses.oregonstate.edu [fses.oregonstate.edu]

- 9. Detection of Benz[j]aceanthrylene in Urban Air and Evaluation of Its Genotoxic Potential [diva-portal.org]

- 10. isotope.com [isotope.com]

- 11. Detection of benz[j]aceanthrylene in urban air and evaluation of its genotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benz[j]aceanthrylene: a novel polycyclic aromatic hydrocarbon with bacterial mutagenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. assets.fishersci.com [assets.fishersci.com]

Isomers of Benz(e)aceanthrylene and their basic differences.

An In-depth Technical Guide on the Isomers of Benz(e)aceanthrylene

For Researchers, Scientists, and Drug Development Professionals

Preamble

The family of polycyclic aromatic hydrocarbons (PAHs) represents a class of compounds of persistent interest and concern in environmental science, toxicology, and chemical safety. Among these, the isomers of this compound, with the shared molecular formula C₂₀H₁₂, present a significant analytical and toxicological challenge. These compounds are byproducts of the incomplete combustion of organic materials, leading to their ubiquitous presence in the environment, from vehicle exhaust and industrial emissions to tobacco smoke and contaminated food.[1][2] The subtle variations in the fusion of their aromatic rings give rise to distinct isomers—most notably benzo[b]fluoranthene (B[b]F), benzo[j]fluoranthene (B[j]F), and benzo[k]fluoranthene (B[k]F)—each with unique physicochemical properties and biological activities. This guide provides a comprehensive technical overview of these core isomers, focusing on their structural distinctions, comparative toxicological profiles, and the high-resolution analytical methodologies required for their definitive separation and identification.

Section 1: The this compound Isomeric Family: A Structural Overview

Isomerism in the context of this compound refers to compounds that possess the same molecular weight but differ in the arrangement of their constituent atoms. This structural variance is the primary determinant of their individual chemical and biological identity. The most commonly encountered and studied isomers are benzo[b]fluoranthene, benzo[j]fluoranthene, and benzo[k]fluoranthene. All have a molecular weight of approximately 252.31 g/mol .[3][4]

Their structural differences, while seemingly minor, create unique electronic environments and steric configurations that fundamentally alter their behavior.

Caption: Molecular structures of the primary isomers of this compound.

Section 2: Comparative Physicochemical & Toxicological Profiles

The distinct architectures of the this compound isomers directly influence their physical properties and, more critically, their toxicological profiles. These differences are not merely academic; they have profound implications for environmental fate, bioaccumulation, and carcinogenic potential.

Physicochemical Data Summary

The following table summarizes key physicochemical properties, which are crucial for predicting environmental transport and designing analytical separation strategies.

| Property | Benzo[b]fluoranthene | Benzo[j]fluoranthene | Benzo[k]fluoranthene |

| CAS Number | 205-99-2 | 205-82-3 | 207-08-9 |

| Molecular Weight ( g/mol ) | 252.31 | 252.31 | 252.31 |

| Appearance | Pale yellow needles/crystals | Colorless solid | Pale yellow needles/crystals |

| Solubility | Poorly soluble | Poorly soluble | Poorly soluble |

Data sourced from multiple publicly available chemical databases.[3][5][6]

Toxicological Insights and Mechanism of Carcinogenicity

The primary toxicological concern associated with these isomers is their carcinogenicity. Benzo[b]fluoranthene, benzo[j]fluoranthene, and benzo[k]fluoranthene are all classified by the International Agency for Research on Cancer (IARC) as "Group 2B: Possibly carcinogenic to humans".[1][5][7] This classification is based on sufficient evidence of carcinogenicity in animal studies.[5] For instance, benzo[j]fluoranthene has been shown to be a tumor initiator on mouse skin and is carcinogenic in both mouse skin and rat lungs.[5]

The mechanism of action is similar to other carcinogenic PAHs and involves metabolic activation.[5] The parent compound is relatively inert, but in vivo, it is metabolized by cytochrome P450 enzymes into highly reactive diol epoxides. These electrophilic metabolites can then covalently bind to the nucleophilic sites on DNA, forming DNA adducts. If not repaired, these adducts can lead to mutations in critical proto-oncogenes (e.g., RAS) and tumor-suppressor genes (e.g., p53), ultimately initiating carcinogenesis.[5] Studies have shown that benzo[j]aceanthrylene, a cyclopenta-fused PAH, is a potent mutagen that forms DNA adducts, implicating both its bay region and its cyclopenta ring in its genotoxic activity.[8][9][10] Notably, some research suggests that benzo[j]aceanthrylene can be significantly more potent in inducing DNA damage than the benchmark PAH, benzo[a]pyrene.[11][12]

Caption: Generalized metabolic pathway for PAH-induced carcinogenicity.

Section 3: High-Resolution Analytical Protocols for Isomer Differentiation

The Chromatographic Imperative

The single most significant challenge in the analysis of this compound isomers is their structural similarity. These isomers possess the same molecular weight and produce nearly identical mass spectra under standard electron ionization conditions.[3] This renders their differentiation by mass spectrometry alone practically impossible.[3] Consequently, achieving high-resolution chromatographic separation prior to detection is an absolute necessity for accurate identification and quantification.[3] Capillary gas chromatography is often the most promising method for this type of analysis.[13]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of these isomers in complex matrices like environmental samples and tobacco products.[14] The key to success lies in the selection of the GC column and the optimization of the temperature program to resolve the closely eluting peaks.

-

Step 1: Sample Preparation (Solid-Phase Extraction - SPE)

-

Extract the sample (e.g., 1g of tobacco, air particulate matter filter) with a suitable solvent such as methanol or hexane.

-

Add a known amount of a deuterated internal standard mixture. This is critical for accurate quantification and to correct for any analyte loss during sample preparation.

-

Perform SPE cleanup to remove interfering matrix components. This typically involves conditioning an SPE cartridge, loading the sample extract, washing away interferences, and finally eluting the target PAH fraction.

-

-

Step 2: GC-MS Analysis

-

Instrumentation: A high-resolution capillary Gas Chromatograph coupled to a Tandem Mass Spectrometer (MS/MS) or a Single Quadrupole Mass Spectrometer (MS).

-

Column Selection (Causality): A column with a stationary phase specifically designed for PAH analysis (e.g., a Select PAH or VF-17ms column) is required.[3] These phases provide the necessary selectivity based on the subtle differences in the isomers' shape and boiling points, enabling their separation. The elution order of the isomers is highly dependent on the stationary phase.[3]

-

Injection: Inject 1-2 µL of the final extract into the GC inlet, typically in splitless mode to maximize sensitivity.

-

Oven Program: A slow, optimized temperature ramp is crucial. For example, start at 80°C, hold for 1 minute, ramp to 300°C at 5°C/min, and hold for 10 minutes. This controlled heating ensures that the isomers have sufficient interaction time with the stationary phase to be resolved.

-

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. The primary ion for quantification is the molecular ion at m/z 252.[3] Using qualifier ions (e.g., m/z 250, 126) provides an additional layer of confirmation for peak identity.

-

-

Step 3: Data Analysis

-

Identify each isomer based on its specific retention time, which must be confirmed by running an authenticated standard under the same conditions.

-

Quantify the amount of each isomer by comparing its peak area to that of the corresponding internal standard.

-

Caption: A self-validating workflow for the GC-MS analysis of this compound isomers.

Section 4: Concluding Remarks & Future Perspectives

The isomers of this compound—particularly B[b]F, B[j]F, and B[k]F—represent a classic case study in analytical toxicology where minor structural changes lead to significant analytical hurdles and potentially different biological outcomes. Their shared mass spectral characteristics mandate the use of high-resolution chromatography as an indispensable tool for their individual assessment. Given their carcinogenic potential and widespread environmental distribution, the continued development of sensitive and selective analytical methods is paramount for accurate risk assessment and human health protection. Future research should focus on elucidating the specific carcinogenic potencies of each isomer and identifying unique biomarkers of exposure to better understand their collective impact on public health.

References

- Benchchem. (n.d.). Differentiating Benzo[j]fluoranthene, Benzo[b]fluoranthene, and Benzo[k]fluoranthene by GC-MS: A Comparative Guide.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- German Environmental Specimen Bank. (n.d.). Benzofluoranthene [sum b+j+k]. Umweltbundesamt.

- Wikipedia. (n.d.). Benzo(j)fluoranthene.

- Wikipedia. (n.d.). Benzo(k)fluoranthene.

- Sangaiah, R., Gold, A., & Toney, G. E. (n.d.). Synthesis of a series of novel polycyclic aromatic systems: isomers of benz[a]anthracene containing a cyclopenta-fused ring. The Journal of Organic Chemistry - ACS Publications.

- Sangaiah, R., et al. (n.d.). Synthesis and Biological Activity of Bay-Region Metabolites of a Cyclopenta-Fused Polycyclic Aromatic Hydrocarbon: Benz[j]aceanthrylene. PubMed.

- PubChem. (n.d.). Benz(j)aceanthrylene. National Center for Biotechnology Information.

- Kligerman, A. D., et al. (1986). Genotoxicity studies of benz[l]aceanthrylene. PubMed.

- Environment and Climate Change Canada. (n.d.). Fact sheet: Benzo fluoranthene.

- Lim, H., et al. (2015). Detection of benz[j]aceanthrylene in urban air and evaluation of its genotoxic potential. PubMed.

- Knight, C. V., & Stedman, D. H. (1987). Analysis of cyclopentafused isomers of benz(a)anthracene in wood smoke. PubMed.

- CORESTA. (2019). CORESTA Recommended Method No. 91: DETERMINATION OF 15 PAHs IN TOBACCO AND TOBACCO PRODUCTS BY GC-MS/MS.

- ATSDR. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs) Tox Profile. Agency for Toxic Substances and Disease Registry.

- Krupčík, J., et al. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES.

- Coombs, M. M., et al. (n.d.). Activation and metabolism of benz[j]aceanthrylene-9,10-dihydrodiol, the precursor to bay-region metabolism of the genotoxic cyclopenta-PAH benz[j]aceanthrylene. PubMed.

- Gold, A., et al. (n.d.). Benz[j]aceanthrylene: a novel polycyclic aromatic hydrocarbon with bacterial mutagenic activity. PubMed.

- Lim, H., et al. (2015). Detection of benz[j]aceanthrylene in urban air and evaluation of its genotoxic potential. Sigma-Aldrich.

Sources

- 1. Benzofluoranthene [sum b+j+k] – German Environmental Specimen Bank [umweltprobenbank.de]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C20H12 | CID 114910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzo(j)fluoranthene - Wikipedia [en.wikipedia.org]

- 6. Benzo(k)fluoranthene - Wikipedia [en.wikipedia.org]

- 7. Benz(j)aceanthrylene | C20H12 | CID 104987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of bay-region metabolites of a cyclopenta-fused polycyclic aromatic hydrocarbon: benz[j]aceanthrylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation and metabolism of benz[j]aceanthrylene-9,10-dihydrodiol, the precursor to bay-region metabolism of the genotoxic cyclopenta-PAH benz[j]aceanthrylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benz[j]aceanthrylene: a novel polycyclic aromatic hydrocarbon with bacterial mutagenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detection of benz[j]aceanthrylene in urban air and evaluation of its genotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. vurup.sk [vurup.sk]

- 14. coresta.org [coresta.org]

Preliminary toxicology reports on Benz(e)aceanthrylene.

Future research should focus on obtaining more comprehensive quantitative data, including a full dose-response characterization for genotoxicity and cytotoxicity in a wider range of human cell lines. Furthermore, investigating its potential for other toxicities, such as neurotoxicity and immunotoxicity, would provide a more complete risk profile. [7]Given that human exposure typically occurs to complex PAH mixtures, studying the potential synergistic or antagonistic effects of B[e]A in combination with other environmental PAHs is also a crucial area for future investigation. [9][14]

References

-

The Genotoxicity of Organic Extracts from Particulate Emissions Produced by Neat Gasoline (E0) and a Gasoline–Ethanol Blend (E15) in BEAS-2B Cells. (2023-12-21). MDPI. [Link]

-

Nesnow, S., Gold, A., Sangaiah, R., Triplett, L. L., & Slaga, T. J. (1984). Mouse skin tumor-initiating activity of benz[e]aceanthrylene and benz[l]aceanthrylene in SENCAR mice. Cancer Letters, 22(3), 263-268. [Link]

-

Carmichael, P. L., Ni Shé, M., & Phillips, D. H. (1993). Activation and metabolism of benz[j]aceanthrylene-9,10-dihydrodiol, the precursor to bay-region metabolism of the genotoxic cyclopenta-PAH benz[j]aceanthrylene. Carcinogenesis, 14(6), 1147-1153. [Link]

-

Valencia-Cervantes, J., et al. (2023). Benz[a]Anthracene exposure from e-cigarettes and its association with lung carcinogenesis. Descriptive review. Neumología y Cirugía de Tórax, 82(4), 223-230. [Link]

-

Akinrinmade, F. J., et al. (2020). Neurotoxicity of anthracene and benz[a]anthracene involves oxidative stress-induced neuronal damage, cholinergic dysfunction and disruption of monoaminergic and purinergic enzymes. Toxicology Reports, 7, 121-131. [Link]

-

Kligerman, A. D., et al. (1986). Genotoxicity studies of benz[l]aceanthrylene. Cancer Letters, 31(2), 123-131. [Link]

-

U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for Benz[a]anthracene. U.S. EPA. [Link]

-

Valencia-Cervantes, J., et al. (2023). Benz[a]Anthracene exposure from e-cigarettes and its association with lung carcinogenesis. Descriptive review. Medigraphic. [Link]

-

CORESTA. (2019). Recommended Method No. 91: Determination of 15 PAHs in Tobacco and Tobacco Products by GC-MS/MS. Cooperation Centre for Scientific Research Relative to Tobacco. [Link]

-

Lemos, C., et al. (2015). Detection of benz[j]aceanthrylene in urban air and evaluation of its genotoxic potential. Environmental Science & Technology, 49(5), 3073-3081. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). U.S. Department of Health and Human Services. [Link]

-

Coombs, M. M., & Croft, J. A. (1982). Benz[j]aceanthrylene: a novel polycyclic aromatic hydrocarbon with bacterial mutagenic activity. Carcinogenesis, 3(4), 459-461. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 104987, Benz(j)aceanthrylene. PubChem. [Link]

-

Nesnow, S., et al. (1988). Metabolism of benz[j]aceanthrylene (cholanthrylene) and benz[l]aceanthrylene by induced rat liver S9. Cancer Letters, 40(1), 1-10. [Link]

-

Tilton, S. C., et al. (2024). Modeling PAH Mixture Interactions in a Human In Vitro Organotypic Respiratory Model. Toxics, 12(4), 291. [Link]

-

Chiu, W. A., et al. (2022). Risk Characterization of Environmental Samples Using In Vitro Bioactivity and Polycyclic Aromatic Hydrocarbon Concentrations Data. Toxicological Sciences, 186(2), 249-261. [Link]

-

Yu, H. (2002). The three principal metabolic activation pathways of benzo[a]pyrene... ResearchGate. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons: Health Effects. National Center for Biotechnology Information. [Link]

-

Lin, C., et al. (2022). Implications of toxicity testing for health risk assessment of vapor-phase and PM2.5-bound polycyclic aromatic hydrocarbons during the diesel engine combustion. Journal of Hazardous Materials, 434, 128886. [Link]

-

Topinka, J., et al. (2018). In vitro and in vivo genotoxicity of oxygenated polycyclic aromatic hydrocarbons. Toxicology Letters, 298, 126-134. [Link]

-

Sangaiah, R., et al. (1993). Synthesis and Biological Activity of Bay-Region Metabolites of a Cyclopenta-Fused Polycyclic Aromatic Hydrocarbon: Benz[j]aceanthrylene. Journal of Medicinal Chemistry, 36(23), 3640-3645. [Link]

Sources

- 1. Mouse skin tumor-initiating activity of benz[e]aceanthrylene and benz[l]aceanthrylene in SENCAR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. coresta.org [coresta.org]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Benz[j]aceanthrylene: a novel polycyclic aromatic hydrocarbon with bacterial mutagenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]